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molecular formula C7H6N2S B012707 5-Methylthieno[2,3-d]pyrimidine CAS No. 19673-87-1

5-Methylthieno[2,3-d]pyrimidine

Cat. No. B012707
M. Wt: 150.2 g/mol
InChI Key: GJVFCZRRXPIYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432950B1

Procedure details

With the procedure of Example 477, the reaction of 5-cyanoisoxazole and 2-amino-4-methyl-3-ethoxycarbonyl-thiophene, and the subsequent reaction with POCl3 yields 4-chloro-2-isoxazol-5-yl)-5-methyl-thieno-[2,3-d]-pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](C1ON=CC=1)#[N:2].[NH2:8][C:9]1[S:10][CH:11]=[C:12]([CH3:19])[C:13]=1[C:14](OCC)=O.O=P(Cl)(Cl)Cl>>[CH3:19][C:12]1[C:13]2[CH:14]=[N:2][CH:1]=[N:8][C:9]=2[S:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=NO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(C1C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC=2N=CN=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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